L-Threoninol

描述

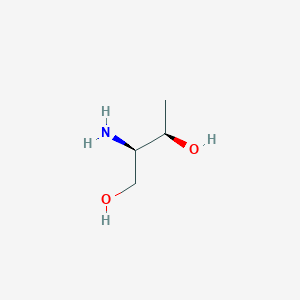

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R,3R)-2-aminobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQIIBPDFTEKM-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186028 | |

| Record name | L-Threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108102-49-4, 3228-51-1 | |

| Record name | rel-(2R,3R)-2-Amino-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108102-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Threoninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Threoninol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3228-51-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-THREONINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16V466XOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Threoninol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threoninol, with the CAS number 3228-51-1, is a chiral amino alcohol derived from the essential amino acid L-threonine. Its unique structure, featuring both hydroxyl and amino functional groups, makes it a valuable and versatile building block in synthetic organic chemistry. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in research and drug development.

Chemical and Physical Properties

This compound is a white, crystalline solid that is soluble in water.[1][2] Its properties are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3228-51-1 | [3] |

| IUPAC Name | (2R,3R)-2-aminobutane-1,3-diol | [4] |

| Synonyms | (2R,3R)-2-Amino-1,3-butanediol, L-Thr-ol | [5] |

| Appearance | White solid, powder, or crystal chunks |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H11NO2 | [3] |

| Molecular Weight | 105.14 g/mol | [3] |

| Melting Point | 49-54 °C | |

| Boiling Point | 120 °C (predicted) | |

| Density | 1.118 ± 0.06 g/cm³ (predicted) | |

| Solubility | Soluble in water | [1] |

| Optical Activity | [α]20/D -4.2° (c=1% in H2O) |

Table 3: Chemical Structure and Identifiers

| Identifier | Value | Reference(s) |

| SMILES | C--INVALID-LINK--N">C@HO | |

| InChI | 1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1 | |

| InChI Key | MUVQIIBPDFTEKM-QWWZWVQMSA-N |

Experimental Protocols

Synthesis of this compound from L-Threonine Ethyl Ester

A common method for the synthesis of this compound is the reduction of an L-threonine ester using a reducing agent such as lithium aluminum hydride (LAH).[6]

Materials:

-

L-threonine ethyl ester

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF), anhydrous

-

0.1N Hydrochloric acid (HCl)

-

Methanol

-

Ethyl acetate

-

Silica gel for thin-layer chromatography (TLC)

Procedure:

-

Suspend lithium aluminum hydride (3.56 g, 94 mmol) in 200 mL of anhydrous THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Dissolve L-threonine ethyl ester (3.45 g, 23 mmol) in 50 mL of anhydrous THF.

-

Add the L-threonine ethyl ester solution dropwise to the LAH suspension over a period of 1.5 hours.

-

After the addition is complete, reflux the reaction mixture for 3 hours.

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the excess LAH by the slow, dropwise addition of 0.1N HCl.

-

Remove the resulting lithium salts by filtration.

-

Concentrate the filtrate by vacuum rotary evaporation to yield this compound.

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of methanol and ethyl acetate as the eluent. The progress of the purification can be monitored by TLC (Rf 0.10 in 60:40 methanol/ethyl acetate).[6]

Expected Yield: 97%[6]

Caption: Synthesis workflow for this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (300 MHz, CDCl₃): δ 3.51 (dq, J=6.9, 5.9Hz, 1H), 3.35 (AB of ABX, J=6.4, 5.2 Hz, 1H), 3.20 (AB of ABX, J=6.4, 5.2Hz, 1H), 2.36 (m, 1H), 1.00 (d, J=6.9Hz, 3H).[6]

-

¹³C NMR (75 MHz, CDCl₃): δ 66.7, 63.6, 58.3, 20.3.[6]

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are crucial for determining the enantiomeric purity of this compound. A two-step HPLC system involving pre-column derivatization with a fluorescent agent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) followed by separation on a combination of a reversed-phase and a chiral column can be employed to separate and quantify the stereoisomers of threonine and, by extension, threoninol.[7]

Gas Chromatography (GC): Capillary gas chromatography on a chiral stationary phase, such as Chirasil-Val, can be used for the separation of threonine stereoisomers after derivatization. This method is effective for determining the optical purity of the sample.[8]

Applications in Research and Drug Development

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals.[5] Its stereogenic centers are crucial for producing enantiomerically pure compounds, which is a critical aspect of modern drug development.[5][9]

Chiral Auxiliary: this compound and its derivatives can be used as chiral auxiliaries to control the stereochemical outcome of chemical reactions.[10] This is particularly important in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.

Peptide Synthesis: As an amino alcohol, this compound is utilized in peptide synthesis, particularly for creating modified peptides with altered backbones. This can lead to peptides with enhanced stability, bioavailability, or novel biological activities.

Nucleic Acid Research: this compound has been investigated for its role as a nucleic acid analogue. It can form stable duplex structures, making it a candidate for applications in gene therapy and molecular diagnostics.[1]

Biological Significance and Signaling Pathways

While this compound itself has not been extensively studied for its direct role in signaling pathways, its precursor, L-threonine, is known to play a significant role in cellular regulation. L-threonine can stimulate the proliferation of embryonic stem cells through the PI3K/Akt, MAPKs, and mTORC1 signaling pathways.[11] These pathways are central to cell growth, survival, and metabolism. Given the structural similarity, the biological activities of this compound may be related to those of L-threonine, although further research is needed to establish a direct link.

Caption: L-Threonine signaling pathway.

Conclusion

This compound is a chiral molecule with significant potential in various scientific and industrial fields. Its well-defined stereochemistry makes it an invaluable tool in the synthesis of complex, enantiomerically pure molecules for pharmaceutical and agrochemical applications. While its direct biological roles are still under investigation, its relationship to L-threonine suggests potential involvement in crucial cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their work.

References

- 1. Buy this compound | 3228-51-1 [smolecule.com]

- 2. fdcm.eu [fdcm.eu]

- 3. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Threoninol | C4H11NO2 | CID 2033049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]

L-Threoninol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of L-Threoninol, a versatile chiral building block. Its applications span various scientific domains, from pharmaceutical synthesis to materials science. This document outlines its fundamental molecular characteristics and provides a foundational understanding for its use in experimental research and development.

Core Molecular Data

This compound, systematically known as (2R,3R)-2-aminobutane-1,3-diol, is a derivative of the amino acid L-threonine.[1][2] Its chemical structure features both an amino group and two hydroxyl groups, rendering it a valuable chiral intermediate in organic synthesis.[3]

A summary of its key molecular and physical properties is presented in the table below for quick reference. This data is essential for stoichiometric calculations, analytical characterizations, and the design of experimental protocols.

| Identifier | Value | Source |

| Molecular Formula | C4H11NO2 | [1][2][3][4] |

| Molecular Weight | 105.14 g/mol | [1][4][5][6] |

| IUPAC Name | (2R,3R)-2-aminobutane-1,3-diol | [1][5] |

| CAS Number | 3228-51-1 | [2][3] |

| Melting Point | 49-54 °C | [2][6][7] |

| Synonyms | L-Thr-ol, H-Threoninol, (2R,3R)-2-Amino-1,3-butanediol | [3][6][8] |

Synthesis and Experimental Workflow

The synthesis of this compound is a critical process for its application in further chemical reactions. A common and direct method involves the reduction of the amino acid L-threonine. This transformation is a fundamental procedure in organic chemistry, illustrating the conversion of a carboxylic acid to a primary alcohol.

A generalized experimental workflow for the synthesis of this compound from L-threonine is depicted below. This process typically involves the use of a suitable reducing agent to selectively reduce the carboxyl group of L-threonine without affecting the other functional groups.

Experimental Protocol: Reduction of L-Threonine

While specific laboratory procedures may vary, a representative protocol for the synthesis of this compound from L-threonine is as follows:

-

Dissolution: L-threonine is dissolved in a suitable solvent, often an ethereal solvent like tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: A reducing agent, such as lithium aluminium hydride (LiAlH4) or borane-tetrahydrofuran complex (B2H6·THF), is slowly added to the solution at a controlled temperature, typically 0 °C.

-

Reaction: The reaction mixture is stirred and allowed to warm to room temperature, and may be refluxed to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base (e.g., sodium hydroxide solution) to decompose the excess reducing agent and any aluminum salts.

-

Extraction: The product is then extracted from the aqueous layer using an organic solvent.

-

Purification: The combined organic extracts are dried, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization, to yield pure this compound.

Applications in Signaling Pathway Research

Due to its structural similarity to natural metabolites, this compound and its derivatives can be utilized as chemical probes to investigate various biological signaling pathways. For instance, modified versions of this compound can be designed to interact with specific enzymes or receptors, thereby elucidating their roles in cellular processes.

The logical relationship for employing a modified this compound derivative as a chemical probe in pathway analysis is outlined in the diagram below.

References

- 1. Threoninol | C4H11NO2 | CID 2033049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. Buy this compound | 3228-51-1 [smolecule.com]

- 6. L -Threoninol 97 3228-51-1 [sigmaaldrich.com]

- 7. This compound, 97% 3228-51-1 India [ottokemi.com]

- 8. This compound | 3228-51-1 [chemicalbook.com]

An In-depth Technical Guide to (2R,3R)-2-aminobutane-1,3-diol: Structure, Stereochemistry, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral molecule (2R,3R)-2-aminobutane-1,3-diol, also known as L-Threoninol. It details its chemical structure, stereochemical properties, and methods for its synthesis and characterization. Furthermore, this guide explores the biological significance of its precursor, L-threonine, in cellular signaling pathways, offering insights for drug development and biochemical research.

Chemical Structure and Stereochemistry

(2R,3R)-2-aminobutane-1,3-diol is a chiral amino alcohol derived from the naturally occurring amino acid L-threonine. Its structure features two stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers. The (2R,3R) configuration, designated as this compound, is of significant interest in synthetic and medicinal chemistry due to its role as a chiral building block.

The stereochemistry is explicitly defined by the Cahn-Ingold-Prelog (CIP) priority rules, with the "R" configuration at both chiral carbons. This specific arrangement of the amino and hydroxyl groups in space dictates its chemical reactivity and biological interactions.

Key Structural Identifiers:

-

IUPAC Name: (2R,3R)-2-aminobutane-1,3-diol

-

CAS Number: 3228-51-1

-

Molecular Formula: C₄H₁₁NO₂

-

SMILES: C--INVALID-LINK--N">C@HO

-

InChI Key: MUVQIIBPDFTEKM-QWWZWVQMSA-N

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for (2R,3R)-2-aminobutane-1,3-diol is presented in the table below, providing a valuable resource for experimental design and characterization.

| Property | Value | Reference(s) |

| Molecular Weight | 105.14 g/mol | [1] |

| Melting Point | 50-52 °C | [] |

| Boiling Point | 110-120 °C at 0.05-0.1 Torr | [] |

| Density | 1.118 ± 0.06 g/cm³ | [] |

| Specific Rotation [α]²⁰ | -6.5° to -4.5° (c=1, H₂O) | [3] |

| Solubility | Soluble in water | [3][4] |

| ¹H NMR (CDCl₃, 300MHz) | δ 3.51 (dq, 1H), 3.35 (AB of ABX, 1H), 3.20 (AB of ABX, 1H), 2.36 (m, 1H), 1.00 (d, 3H) |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of (2R,3R)-2-aminobutane-1,3-diol are crucial for its application in research and development.

Synthesis of (2R,3R)-2-aminobutane-1,3-diol from L-Threonine Ethyl Ester

This protocol describes the reduction of the carboxylic acid functionality of an L-threonine derivative to a primary alcohol.

Materials:

-

L-threonine ethyl ester

-

Lithium aluminum hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

0.1N Hydrochloric acid (HCl)

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Suspend lithium aluminum hydride (94 mmol) in 200 mL of anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Dissolve L-threonine ethyl ester (23 mmol) in 50 mL of anhydrous THF.

-

Add the L-threonine ethyl ester solution dropwise to the LAH suspension over 1.5 hours, maintaining the temperature with an ice bath.

-

After the addition is complete, reflux the reaction mixture for 3 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow addition of 0.1N HCl.

-

Filter the resulting lithium salts.

-

Concentrate the filtrate using a vacuum rotary evaporator to yield (2R,3R)-2-aminobutane-1,3-diol.

Stereochemical Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of chiral molecules.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the synthesized (2R,3R)-2-aminobutane-1,3-diol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy Parameters (Illustrative):

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard proton acquisition

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

¹³C NMR Spectroscopy Parameters (Illustrative):

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled carbon acquisition

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

Data Analysis:

-

The chemical shifts, coupling constants (J-values), and splitting patterns of the proton and carbon signals are analyzed to confirm the connectivity and relative stereochemistry of the molecule.

-

Comparison with literature data for (2R,3R)-2-aminobutane-1,3-diol is essential for unambiguous identification.

Stereochemical Confirmation by X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the absolute stereochemistry of a chiral molecule.

Experimental Workflow:

Caption: Workflow for X-ray Crystallography.

Procedure Outline:

-

Crystal Growth: Obtain single crystals of (2R,3R)-2-aminobutane-1,3-diol suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer and collect diffraction data at a controlled temperature (often cryogenic).

-

Structure Solution and Refinement: Process the collected data to obtain the electron density map. Solve the crystal structure using direct methods or Patterson methods and refine the atomic coordinates and displacement parameters.

-

Absolute Configuration Determination: Determine the absolute stereochemistry of the molecule, for instance, by analyzing the Flack parameter.

Biological Relevance and Signaling Pathways

While direct studies on the signaling effects of (2R,3R)-2-aminobutane-1,3-diol are limited, its precursor, L-threonine, is known to play a significant role in various cellular signaling pathways. This provides a strong rationale for investigating the biological activities of this compound.

L-Threonine and the PI3K/Akt/mTOR Signaling Pathway

L-threonine has been shown to stimulate the proliferation of mouse embryonic stem cells (mESCs) through the activation of the PI3K/Akt/mTOR signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, and survival.

References

L-Threoninol: An In-depth Technical Guide to its Solubility Characteristics

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Threoninol. Due to the limited availability of quantitative solubility data for this compound in publicly accessible literature, this document presents the available qualitative information for this compound and detailed quantitative data and experimental protocols for its parent compound, L-Threonine. The structural similarity between the two compounds, with this compound being the reduced alcohol form of the amino acid L-Threonine, makes this data a valuable reference point for researchers.

Introduction to this compound

This compound, with the chemical formula C₄H₁₁NO₂, is a chiral amino alcohol derived from the reduction of the carboxylic acid group of L-Threonine. This structural modification from a zwitterionic amino acid to a polar, neutral molecule significantly alters its physicochemical properties, including its solubility in various solvents. While this compound is qualitatively described as being soluble in water, specific quantitative data remains scarce.

Solubility Data

This compound

L-Threonine: A Reference for Solubility Behavior

Given the absence of extensive quantitative data for this compound, the solubility of its precursor, L-Threonine, is presented here as a comparative reference. It is important to note that the presence of the highly polar carboxylic acid and amino groups in L-Threonine results in zwitterionic character in neutral solutions, which influences its solubility profile. The reduction of the carboxyl group to a primary alcohol in this compound is expected to decrease its polarity and may lead to different solubility behavior, particularly in non-polar organic solvents.

Table 1: Quantitative Solubility of L-Threonine in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 25 | 20.5[1] |

| 30 | 10.6[2] |

| 52 | 14.1[2] |

| 61 | 19.0[2] |

Table 2: Solubility of L-Threonine in Various Solvents at Room Temperature

| Solvent | Solubility | Reference |

| Water | 90 g/L (20 °C) | [1] |

| Formic Acid | Freely Soluble | [3] |

| Ethanol (95%) | Practically Insoluble | [3] |

| Ethanol | Insoluble | [4] |

| Diethyl Ether | Practically Insoluble | [3] |

| Chloroform | Insoluble | [1] |

| DMSO | Insoluble | [5] |

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not detailed in the literature, standard methods for determining the solubility of amino acids and related compounds are well-established. The following protocols are widely applicable.

Gravimetric Method (Shake-Flask)

The shake-flask method is a reliable technique for determining equilibrium solubility.[6]

Protocol:

-

Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]

-

Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid by centrifugation and/or filtration through a fine-pore filter (e.g., 0.22 µm).[7]

-

Quantification: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed container.

-

Evaporation: The solvent is evaporated to dryness under controlled conditions (e.g., in a drying oven at a temperature below the compound's decomposition point).[8]

-

Weighing: The container with the dried solute is weighed, and the mass of the dissolved solid is determined.

-

Calculation: The solubility is calculated and expressed as g/100 mL or other appropriate units.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and specific method for determining solubility, especially for compounds with low solubility or when analyzing complex mixtures.[6][9]

Protocol:

-

Equilibration and Separation: Follow steps 1-3 of the Gravimetric Method.

-

Sample Preparation: The clear, saturated filtrate is diluted with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

Calibration: A series of standard solutions of the compound with known concentrations are prepared and analyzed to create a calibration curve.

-

Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to the compound is measured.

-

Calculation: The concentration of the compound in the saturated solution is determined from the calibration curve, and the solubility is calculated.

Visualizations

Synthesis of this compound from L-Threonine

The following diagram illustrates a common synthetic pathway for producing this compound from L-Threonine, as described in patent literature. This process typically involves the protection of functional groups, reduction of the carboxylic acid, and subsequent deprotection.

Caption: Synthetic pathway of this compound from L-Threonine.

Experimental Workflow for Solubility Determination

The diagram below outlines a general experimental workflow for determining the solubility of a solid compound in a solvent using the shake-flask method followed by analytical quantification.

Caption: General workflow for solubility determination.

References

- 1. L-Threonine, USP Grade [chembk.com]

- 2. Threonine - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. materialneutral.info [materialneutral.info]

- 8. pharmajournal.net [pharmajournal.net]

- 9. pubs.acs.org [pubs.acs.org]

L-Threoninol: A Biochemical Nexus from L-Threonine Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threoninol, the amino alcohol analog of L-threonine, is a chiral building block of significant interest in synthetic chemistry and drug development. While not a recognized endogenous metabolite in canonical metabolic pathways, its direct biochemical relationship with the essential amino acid L-threonine places it at a unique intersection of natural metabolism and synthetic biology. This guide provides a comprehensive overview of the metabolic pathways that synthesize and degrade L-threonine, the primary biological precursor to this compound. We will detail the enzymatic steps, present quantitative metabolic data, and outline experimental protocols relevant to the study of L-threonine metabolism, providing a framework for the potential biotechnological production and application of this compound.

Introduction

This compound ((2R,3R)-2-amino-1,3-butanediol) is a versatile chiral molecule utilized in the synthesis of pharmaceuticals and as a component in peptide synthesis.[1] Its biological significance is intrinsically linked to its precursor, L-threonine, an essential amino acid synthesized by microorganisms and plants from aspartate.[2][3] Understanding the metabolic pathways that govern L-threonine flux is critical for developing cell factories for this compound production and for appreciating its potential interactions in biological systems if used as a therapeutic or research tool. This document serves as a technical resource, consolidating the core knowledge of L-threonine metabolism as the foundation for this compound biochemistry.

L-Threonine Biosynthesis: The Pathway to the Precursor

The biosynthesis of L-threonine is a well-characterized branch of the aspartate family pathway, extensively studied in microorganisms like Escherichia coli and Corynebacterium glutamicum.[4][5][6] The pathway converts L-aspartate into L-threonine through five key enzymatic reactions.

The central metabolic routes, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, provide the necessary precursors and energy for this anabolic process.[6]

Quantitative Insights into L-Threonine Metabolism

Metabolic flux analysis (MFA) in engineered E. coli strains has provided valuable quantitative data on the distribution of carbon through the L-threonine biosynthesis pathway. These studies are crucial for identifying bottlenecks and optimizing production strains.

Table 1: Metabolic Flux Distribution in L-Threonine Overproducing E. coli [7]

| Metabolic Node | Pathway Destination | Flux (%) under 9.8 g/L Phosphate | Flux (%) under 24.8 g/L Phosphate | Ideal Metabolic Flux (%) |

| Glucose-6-P | Pentose Phosphate Pathway | 24.6 | 15.0 | - |

| EMP Pathway | 75.4 | 85.0 | - | |

| α-Ketoglutarate | TCA Cycle | 74.5 | 95.0 | 56.0 |

| L-Glutamate Synthesis | 25.5 | 5.0 | 44.0 |

Data adapted from metabolic flux analysis studies on L-threonine overproducing E. coli strains.[7]

Degradation Pathways of L-Threonine

L-threonine can be catabolized through several pathways, which represent potential loss of precursor for this compound synthesis. In many microorganisms, these pathways are tightly regulated.

-

Threonine Dehydrogenase Pathway : L-threonine is oxidized to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA.[8]

-

Threonine Deaminase/Dehydratase Pathway : L-threonine is deaminated to α-ketobutyrate, which can then be converted to propionyl-CoA or enter the L-isoleucine biosynthesis pathway.[8][9]

-

Threonine Aldolase Pathway : L-threonine is cleaved to form glycine and acetaldehyde. This reaction is reversible and is catalyzed by threonine aldolases.[10][11]

From L-Threonine to this compound: A Synthetic Step

Currently, the conversion of L-threonine to this compound is achieved through chemical reduction and is not known to be a widespread natural enzymatic process. However, the potential for engineering a biological route is of high interest for sustainable production. This would likely involve the action of a carboxylate reductase or a similar enzyme capable of reducing the carboxylic acid moiety of L-threonine.

Experimental Protocols

Fermentation of L-Threonine Producing E. coli

This protocol is based on methods for high-yield L-threonine production.[12]

-

Seed Culture Preparation : Inoculate a single colony of an L-threonine overproducing E. coli strain into 50 mL of seed medium (e.g., LB medium) in a 250 mL shake flask. Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

-

Fermentor Inoculation : Transfer the seed culture (typically 1-5% v/v) into a 5 L fermentor containing fermentation medium.

-

Fed-batch Fermentation :

-

Temperature : Maintain at 37°C.

-

pH : Control at 6.8-7.2 using 25% ammonia, which also serves as a nitrogen source.

-

Dissolved Oxygen (DO) : Maintain at approximately 30% saturation by adjusting agitation speed and aeration rate.

-

Feeding : Continuously feed a concentrated glucose solution (e.g., 500 g/L) to maintain the glucose concentration in the range of 5-20 g/L.

-

-

Sampling and Analysis : Periodically take samples to measure biomass (OD600) and extracellular L-threonine concentration using HPLC.

Quantification of L-Threonine via HPLC

A standard method for quantifying amino acids in fermentation broth.[13]

-

Sample Preparation : Centrifuge the fermentation sample to pellet cells. Collect the supernatant. Dilute the supernatant with an appropriate mobile phase.

-

Derivatization (Optional but common for UV detection) : Derivatize the amino acid with a reagent like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) to make it detectable by UV or fluorescence detectors.

-

HPLC System :

-

Column : C18 reverse-phase column.

-

Mobile Phase : A gradient of two solvents, e.g., Solvent A (acetate buffer) and Solvent B (acetonitrile or methanol).

-

Detection : UV detector (e.g., at 338 nm for OPA derivatives) or a mass spectrometer (LC-MS).

-

-

Quantification : Create a standard curve with known concentrations of L-threonine. Compare the peak area of the sample to the standard curve to determine the concentration.

Chemical Synthesis of this compound from L-Threonine Ethyl Ester

A laboratory-scale chemical reduction protocol.

-

Esterification of L-Threonine : Convert L-threonine to L-threonine ethyl ester to protect the carboxylic acid and improve solubility in organic solvents.

-

Reduction :

-

Suspend Lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Slowly add a solution of L-threonine ethyl ester in THF to the LAH suspension, typically at a reduced temperature (e.g., 0°C).

-

After the addition is complete, allow the reaction to proceed, potentially with gentle refluxing for several hours.

-

-

Quenching and Workup :

-

Carefully quench the excess LAH by slowly adding water and then a sodium hydroxide solution.

-

Filter the resulting aluminum salts.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

-

Purification : Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Perspectives

This compound stands as a molecule of high synthetic value, with its biochemical origins rooted in the metabolic pathways of L-threonine. While not a natural metabolite itself, a deep understanding of L-threonine biosynthesis and degradation is paramount for the rational design of microbial strains for this compound production. Future research in metabolic engineering and synthetic biology may lead to the development of novel enzymatic pathways for the direct in vivo conversion of L-threonine to this compound, providing a more sustainable and efficient production route. Furthermore, for drug development professionals, understanding the metabolic context of its precursor is essential for predicting potential interactions and off-target effects when this compound-containing compounds are introduced into biological systems. This guide provides the foundational knowledge necessary to explore these exciting research and development avenues.

References

- 1. l-Threonine transaldolase activity is enabled by a persistent catalytic intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Threonine - Wikipedia [en.wikipedia.org]

- 3. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bacterial catabolism of threonine. Threonine degradation initiated by l-threonine hydrolyase (deaminating) in a species of Corynebacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bacterial catabolism of threonine. Threonine degradation initiated by L-threonine acetaldehyde-lyase (aldolase) in species of Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli [frontiersin.org]

- 13. quora.com [quora.com]

L-Threoninol: A Chiral Building Block for Asymmetric Synthesis in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Threoninol, a chiral amino alcohol derived from the naturally occurring amino acid L-threonine, has emerged as a versatile and valuable building block in modern organic synthesis. Its two contiguous stereocenters, (2R, 3R) configuration, and readily available functional groups—an amine and two hydroxyls—make it an excellent starting material for the stereocontrolled synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound's properties, preparation, and its application in the synthesis of chiral auxiliaries, ligands, and key intermediates for drug development, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Physicochemical Properties and Preparation

This compound, also known as (2R,3R)-2-Amino-1,3-butanediol, is a colorless or white crystalline solid. It is soluble in water and alcohol solvents[1]. Its utility in synthesis is underscored by its stable stereochemistry and the differential reactivity of its functional groups.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁NO₂ | [1] |

| Molar Mass | 105.14 g/mol | [1] |

| Melting Point | 49-54 °C | [1][2][3] |

| Specific Rotation [α]²⁰/D | -4.2° (c = 1% in H₂O) | [3] |

The most common and efficient method for preparing this compound is the reduction of its parent amino acid, L-threonine, or its esters. Reagents such as lithium aluminum hydride (LAH) or a combination of sodium borohydride and iodine are frequently employed.

Experimental Protocol: Preparation of this compound from L-Threonine Ethyl Ester[4]

A detailed protocol for the reduction of L-threonine ethyl ester using lithium aluminum hydride (LAH) is as follows:

-

Suspend lithium aluminum hydride (3.56 g, 94 mmol) in 200 mL of anhydrous tetrahydrofuran (THF).

-

Dissolve L-threonine ethyl ester (3.45 g, 23 mmol) in 50 mL of THF and add it dropwise to the LAH suspension over 1.5 hours.

-

Reflux the reaction mixture for 3 hours.

-

After cooling the solution in an ice bath, quench the remaining LAH with 0.1 N HCl.

-

Remove the resulting lithium salts by filtration.

-

Concentrate the filtrate by vacuum rotary evaporation to yield (2R,3R)-threoninol.

This procedure has been reported to yield the product in high purity (97% yield).

Applications in Asymmetric Synthesis

The predefined stereochemistry of this compound makes it an excellent chiral synthon. Its primary applications in asymmetric synthesis include its use as a precursor to chiral auxiliaries and chiral ligands.

Chiral Auxiliaries: this compound-Derived Oxazolidinones

This compound can be readily converted into a chiral oxazolidinone, a class of compounds famously employed as "Evans auxiliaries". These auxiliaries, when attached to a prochiral substrate, can direct subsequent reactions, such as alkylations and aldol additions, to proceed with high diastereoselectivity. The stereochemical outcome is dictated by the steric hindrance imposed by the substituents on the oxazolidinone ring, which shields one face of the enolate.

The general workflow for the application of this compound as a chiral auxiliary precursor is depicted below:

Caption: Workflow for using this compound as a chiral auxiliary precursor.

N-acyl oxazolidinones derived from this compound undergo highly diastereoselective alkylation. The enolate, formed by treatment with a strong base, adopts a rigid chelated conformation, and the alkylating agent approaches from the face opposite to the sterically demanding substituent at the C5 position of the oxazolidinone ring.

| Reaction | Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (dr) or Diastereomeric Excess (de) |

| Alkylation | N-propionyl oxazolidinone | Allyl iodide | - | 98:2 dr |

| Alkylation | N-(arylacetyl)oxazolidinone | t-BuBr | High | High |

Experimental Protocol: Diastereoselective Alkylation of an N-Acyl Oxazolidinone [4]

-

Under an inert atmosphere, dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 equiv) and stir for 45 minutes to 1.5 hours to form the enolate.

-

Add the alkylating agent (e.g., allyl iodide, 2.0 equiv).

-

After the reaction is complete, quench and extract the product.

-

The diastereomeric ratio can be determined by GC or NMR analysis of the crude product.

Following the alkylation, the chiral auxiliary can be cleaved under mild conditions to afford the chiral carboxylic acid, alcohol, or aldehyde, and the auxiliary can often be recovered and reused.

Chiral Ligands: Bis(oxazolines)

The 1,2-amino alcohol functionality of this compound is an ideal precursor for the synthesis of C₂-symmetric bis(oxazoline) (BOX) ligands. These ligands are highly effective in a wide range of metal-catalyzed asymmetric reactions, including Diels-Alder reactions, conjugate additions, and allylic alkylations. The stereochemical outcome of these reactions is controlled by the chiral environment created by the ligand coordinated to the metal center.

The synthesis of a bis(oxazoline) ligand from this compound is outlined in the following diagram:

Caption: Synthesis of a BOX ligand from this compound.

| Ligand Synthesis | Starting Materials | Reagent | Product | Yield (%) |

| Bisoxazoline Formation | This compound, Dimethylmalononitrile | Cadmium Diacetate | 2,2-bis[(4R,5R)-4-(hydroxymethyl)-5-methyl-1,3-oxazolin-2-yl]propane | 42% |

Application in Natural Product Synthesis: (+)-Lactacystin

This compound's parent amino acid, threonine, has been a key starting material in the total synthesis of complex, biologically active natural products. A prominent example is the synthesis of (+)-Lactacystin, a potent and selective inhibitor of the 20S proteasome[1][5]. The stereocenters of threonine are used to set the stereochemistry of key intermediates in the synthetic route. While various syntheses have been reported, Corey's initial total synthesis established the importance of chiral pool starting materials like amino acids in accessing such complex targets[1][6]. The syntheses often involve the transformation of a protected threonine derivative into a key fragment that is then elaborated to the final product[6].

Conclusion

This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its ready availability from the chiral pool, coupled with its dense and stereochemically defined functionality, allows for the efficient construction of chiral auxiliaries, ligands, and complex molecular targets. The ability to predictably control the stereochemical outcome of reactions makes this compound an invaluable tool for researchers and professionals in drug discovery and development, enabling the synthesis of enantiomerically pure compounds with potential therapeutic applications. The methodologies presented in this guide highlight some of the key strategies for harnessing the synthetic potential of this remarkable chiral synthon.

References

- 1. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peculiarities of promiscuous l-threonine transaldolases for enantioselective synthesis of β-hydroxy-α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. Lactacystin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

L-Threoninol: A Technical Guide to its Discovery, Synthesis, and Biological Significance

FOR IMMEDIATE RELEASE

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of L-Threoninol, a chiral amino alcohol derived from the essential amino acid L-Threonine. While evidence of its natural occurrence remains elusive, its role as a valuable chiral building block in synthetic chemistry, particularly in pharmaceutical development, is well-established. This document details the semi-synthetic discovery of this compound, its production from biologically-derived L-Threonine, and explores its hypothetical biosynthesis and potential biological relevance.

Discovery and Occurrence: A Tale of Synthesis

The discovery of this compound is intrinsically linked to the chemical modification of its parent amino acid, L-Threonine. To date, there is no substantive evidence to suggest that this compound is a naturally occurring compound in microorganisms, plants, or animals. Its existence in the scientific literature is primarily as a product of chemical synthesis.

The primary route to this compound is through the reduction of the carboxylic acid group of L-Threonine. This transformation yields a chiral 1,2-amino alcohol, a structural motif of significant interest in the synthesis of complex molecules and pharmaceutical agents.

Production of the Precursor: L-Threonine Fermentation

The industrial-scale availability of this compound is dependent on the efficient production of its precursor, L-Threonine. L-Threonine is an essential amino acid produced commercially through microbial fermentation, predominantly using genetically engineered strains of Escherichia coli and Corynebacterium glutamicum.

L-Threonine Biosynthesis Pathway

In these microorganisms, L-Threonine is synthesized from aspartate in a multi-step enzymatic pathway. Key enzymes in this pathway include aspartate kinase, homoserine dehydrogenase, and threonine synthase. The regulation of this pathway is complex, involving feedback inhibition and repression of key enzymes by L-Threonine and other amino acids. Metabolic engineering strategies focus on overcoming these regulatory hurdles to enhance L-Threonine production.

Caption: Biosynthesis pathway of L-Threonine from Aspartate.

Quantitative Data on L-Threonine Fermentation

The following table summarizes key quantitative data from various studies on L-Threonine production through fermentation.

| Microorganism Strain | Fermentation Type | Key Parameters | L-Threonine Titer (g/L) | Productivity (g/L/h) | Yield (g/g substrate) | Reference |

| Escherichia coli TRFC | Fed-batch | Sucrose as carbon source, DO-control pulse feeding | 124.57 | - | - | [1] |

| Escherichia coli W1688-fimH* | Biofilm-based repeated-batch | Enhanced biofilm formation | 17.5 | 0.63 | 0.59 (from glucose) | [2] |

| Escherichia coli TH27C (pBRThrABCR3) | Fed-batch | Intermittent glucose feeding | 77.1 | 1.37 | - | [3] |

| Escherichia coli TH28C (pBRThrABCR3) | Fed-batch | Constitutive acs expression | 82.4 | 1.65 | 0.393 (from glucose) | [3] |

| Escherichia coli TSW009 | Flask cultivation | Deletion of proP, proVWX, and ptsG | 26 | 0.54 | 0.65 (from glucose) | [4] |

| Halomonas bluephagenesis | Fed-batch | Open unsterile conditions | 33 | 1.368 | - | [4] |

Experimental Protocol: L-Threonine Production and Purification

2.3.1. Fermentation Protocol (General Fed-Batch)

-

Seed Culture: Inoculate a suitable E. coli or C. glutamicum strain into a seed medium (e.g., containing sucrose, yeast extract, KH₂PO₄, (NH₄)₂SO₄, and trace elements) and incubate at 37°C with shaking until the mid-logarithmic phase.

-

Fermentor Inoculation: Transfer the seed culture to a sterilized fermentor containing the production medium.

-

Fed-Batch Fermentation: Maintain the temperature at 37°C and pH at 7.0 (controlled with ammonia or NaOH). Control dissolved oxygen (DO) levels by adjusting agitation and aeration rates. Feed a concentrated glucose or sucrose solution to the fermentor to maintain the sugar concentration within an optimal range (e.g., 5-20 g/L).

-

Monitoring: Regularly monitor cell density (OD₆₀₀), substrate concentration, and L-Threonine concentration using appropriate analytical methods (e.g., HPLC).

2.3.2. Purification of L-Threonine from Fermentation Broth

-

Cell Removal: Separate the microbial cells from the fermentation broth using centrifugation or microfiltration.

-

Decolorization: Treat the clarified broth with activated carbon to remove pigments and other impurities.

-

Ion-Exchange Chromatography: Adjust the pH of the decolorized broth and pass it through a cation-exchange resin column. L-Threonine will bind to the resin.

-

Elution: Elute the bound L-Threonine from the column using a suitable buffer or an alkaline solution.

-

Crystallization: Concentrate the eluate under vacuum and induce crystallization of L-Threonine by adjusting the pH and temperature.

-

Drying: Collect the L-Threonine crystals by filtration and dry them under vacuum.

Semi-Synthesis of this compound

This compound is chemically synthesized from L-Threonine, primarily through the reduction of its carboxylic acid group.

Chemical Synthesis Workflow

Caption: General workflow for the chemical synthesis of this compound from L-Threonine.

Quantitative Data on this compound Synthesis

| Starting Material | Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |

| L-Threonine Ethyl Ester | Lithium Aluminum Hydride (LAH) | Tetrahydrofuran (THF) | Reflux for 3 hours | 97 | [5] |

Experimental Protocols for this compound Synthesis

3.3.1. Protocol using Lithium Aluminum Hydride (LAH)

-

Preparation: Suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Substrate: Dissolve L-Threonine ethyl ester in anhydrous THF and add it dropwise to the LAH suspension while maintaining a controlled temperature (e.g., using an ice bath).

-

Reaction: After the addition is complete, reflux the reaction mixture for several hours (e.g., 3 hours).

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the slow, dropwise addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filtration: Filter the resulting precipitate (aluminum and lithium salts) and wash it with THF or diethyl ether.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude this compound. Further purification can be achieved by chromatography or crystallization.

Hypothetical Biosynthesis of this compound

While not yet observed in nature, a plausible biosynthetic pathway for this compound can be hypothesized. This would likely involve the enzymatic reduction of L-Threonine.

Proposed Enzymatic Reaction

An "L-Threonine reductase" enzyme, likely requiring a reducing cofactor such as NADPH, could catalyze the conversion of the carboxyl group of L-Threonine to a primary alcohol.

Caption: Hypothetical enzymatic reduction of L-Threonine to this compound.

Enzymes capable of such transformations, like certain carboxylate reductases or amino acid reductases, exist in nature. For instance, some non-ribosomal peptide synthetase (NRPS) domains are known to reduce the carboxyl terminus of amino acids. The discovery of an enzyme with specific activity towards L-Threonine could open avenues for the biotechnological production of this compound.

Biological Significance and Applications

Currently, there is a lack of scientific literature describing a specific biological role or signaling pathway for this compound. Its significance is primarily derived from its utility as a chiral synthon in organic chemistry. The presence of two chiral centers and two reactive functional groups (amino and hydroxyl) makes it a valuable starting material for the synthesis of:

-

Chiral ligands: for asymmetric catalysis.

-

Pharmaceutical intermediates: contributing to the stereospecific synthesis of complex drug molecules.

-

Novel amino acid derivatives: for research in peptide chemistry and drug discovery.

The biological effects of this compound, should it be administered or formed in vivo, are not well-documented. Further research is needed to determine if it has any metabolic fate, signaling activity, or potential toxicity.

Conclusion

This compound stands as a testament to the power of chemical synthesis to create valuable chiral molecules from readily available biological precursors. While its natural occurrence is yet to be demonstrated, the robust and efficient microbial production of L-Threonine provides a sustainable starting point for its synthesis. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound, from the production of its precursor to its synthesis and potential applications. It is hoped that this information will be a valuable resource for researchers and professionals in the fields of chemistry, biotechnology, and drug development, and will stimulate further investigation into the potential biological roles of this intriguing amino alcohol.

References

- 1. High-level production of L-threonine by recombinant Escherichia coli with combined feeding strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficient Biofilm-Based Fermentation Strategies for L-Threonine Production by Escherichia coli [frontiersin.org]

- 3. Systems metabolic engineering of Escherichia coli for L-threonine production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving l-threonine production in Escherichia coli by elimination of transporters ProP and ProVWX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of L-Threoninol: A Technical Guide

Introduction

L-Threoninol, the reduced form of the amino acid L-threonine, is a chiral amino alcohol with significant applications in organic synthesis, particularly as a building block for chiral ligands and pharmaceutical intermediates. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The structural difference between L-Threonine (a carboxylic acid) and this compound (a primary alcohol) leads to distinct spectroscopic signatures. The following tables summarize the predicted NMR, IR, and MS data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-1 | ~3.5 - 3.7 | Multiplet | 2H | -CH₂OH |

| H-2 | ~3.0 - 3.2 | Multiplet | 1H | -CH(NH₂) |

| H-3 | ~3.8 - 4.0 | Multiplet | 1H | -CH(OH) |

| H-4 | ~1.1 - 1.2 | Doublet | 3H | -CH₃ |

| OH, NH₂ | Variable | Broad Singlet | 3H | -OH, -NH₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| C-1 | ~65 - 70 | -CH₂OH | ||

| C-2 | ~55 - 60 | -CH(NH₂) | ||

| C-3 | ~70 - 75 | -CH(OH) | ||

| C-4 | ~15 - 20 | -CH₃ |

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium (two bands for -NH₂) |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium to Weak |

| O-H (Alcohol) | Bending | 1330 - 1440 | Medium |

| N-H (Amine) | Bending | 1590 - 1650 | Medium |

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 105 | [M]⁺ | Molecular Ion |

| 88 | [M - NH₃]⁺ | Loss of ammonia |

| 74 | [M - CH₂OH]⁺ | Loss of hydroxymethyl group |

| 57 | [M - H₂O - NH₃]⁺ | Loss of water and ammonia |

| 44 | [CH(NH₂)=CH₂]⁺ | Common fragment from amino alcohols |

| 30 | [CH₂=NH₂]⁺ | Iminium ion |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for amino alcohols like this compound. Instrument parameters should be optimized for the specific sample and equipment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons (OH and NH₂).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-100 ppm).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

3. Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infuse the solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for amines to form [M+H]⁺ ions.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Optimize for stable spray.

-

Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-200).

-

-

For Tandem MS (MS/MS):

-

Isolate the precursor ion of interest (e.g., the [M+H]⁺ ion at m/z 106).

-

Apply collision-induced dissociation (CID) energy to fragment the precursor ion.

-

Analyze the resulting product ions to obtain structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

L-Threoninol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available safety data. It is not a substitute for a formal risk assessment and the user's own due diligence. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling L-Threoninol.

Introduction

This compound, a chiral amino alcohol, serves as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structural properties make it a valuable intermediate in drug development and other research applications.[1] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for ensuring a safe laboratory environment. This guide provides an in-depth overview of the known safety information, handling precautions, and emergency procedures for this compound.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

The signal word associated with these hazards is "Warning".[4] To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

Quantitative Safety and Physical Data

| Property | Value | Source |

| Physical State | Powder, crystal, or chunks | [5] |

| Color | White | [5] |

| Molecular Formula | C4H11NO2 | [1][2][6] |

| Molecular Weight | 105.14 g/mol | [2] |

| Melting Point | 49-54 °C (lit.) | [5][7] |

| Solubility | Soluble in water | [8] |

| Storage Temperature | 0-8°C | [1] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure the stability of this compound.

Handling

-

Engineering Controls: Work in a well-ventilated area.[3][4] Provide appropriate exhaust ventilation at places where dust is formed.[4]

-

Personal Hygiene: Handle in accordance with good industrial hygiene and safety practices.[3][4] Wash hands before breaks and at the end of the workday.[3][4]

-

Practices to Avoid:

Storage

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly closed.[4]

-

Recommended storage temperature is between 0-8°C.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent skin and eye contact, and respiratory exposure.

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[4]

-

Skin Protection:

-

Hand Protection: Wear protective gloves that satisfy the specifications of EU Regulation 2016/425 and the standard EN 374 derived from it.[4]

-

Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

-

-

Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]

Emergency Procedures

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of an exposure. Always show the Safety Data Sheet to the attending physician.[4]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]

-

Specific Hazards: Combustion may produce carbon oxides and nitrogen oxides (NOx).[4]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[3][4] Avoid dust formation.[3][4] Ensure adequate ventilation.[3][4] Evacuate personnel to safe areas.[3]

-

Environmental Precautions: Do not let the product enter drains.[3][4]

-

Containment and Cleaning: Pick up and arrange disposal without creating dust.[3][4] Sweep up and shovel the material into a suitable, closed container for disposal.[3][4]

References

- 1. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.alliancenational.co.uk [documents.alliancenational.co.uk]

- 3. aacrjournals.org [aacrjournals.org]

- 4. journalejnfs.com [journalejnfs.com]

- 5. In Vitro Characterization of a Threonine-Ligated Molybdenyl–Sulfide Cluster as a Putative Cyanide Poisoning Antidote; Intracellular Distribution, Effects on Organic Osmolyte Homeostasis, and Induction of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. episkin.com [episkin.com]

- 8. Protocols - INT.E.G.RA. [integracosmetics.com]

L-Threoninol: A Chiral Amino Alcohol in Biochemical and Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Threoninol, chemically known as (2R,3R)-2-Amino-1,3-butanediol, is a chiral amino alcohol derived from the essential amino acid L-threonine.[] Its unique structure, featuring both a hydroxyl and an amino group on a chiral backbone, makes it a highly versatile and valuable building block in various biochemical and synthetic applications.[] This guide explores the core applications of this compound, focusing on its role in asymmetric synthesis, pharmaceutical development, and peptide chemistry, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Applications in Biochemistry and Drug Development

This compound's significance stems primarily from its stereochemistry, which is crucial for producing enantiomerically pure compounds, a critical requirement in modern drug development.[2]

1. Chiral Building Block and Auxiliary in Asymmetric Synthesis:

This compound is widely employed as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[3][4] Its inherent chirality guides the formation of new stereocenters, leading to the desired enantiomer of the target molecule.[4] After the reaction, the auxiliary can be removed and often recycled. This strategy is fundamental in asymmetric synthesis to produce single-enantiomer drugs, enhancing efficacy and minimizing potential side effects associated with the wrong stereoisomer.

Beyond its role as an auxiliary, this compound serves as a direct chiral precursor for the synthesis of other complex chiral molecules and intermediates.[2][3] Its functional groups—the primary amine and two hydroxyl groups—offer multiple points for chemical modification, enabling the construction of a diverse range of stereochemically defined structures.

2. Pharmaceutical and Agrochemical Synthesis:

This compound is a key starting material in the synthesis of a variety of pharmaceuticals and agrochemicals.[2] Its structure is incorporated into bioactive compounds to enhance their efficacy, specificity, and stability.[2][3] Researchers have utilized this compound and its derivatives to develop drugs targeting a range of conditions, including neurological disorders.[3] The ability to build complex, stereochemically pure molecules from a readily available chiral precursor like this compound is a significant advantage in drug discovery and development pipelines.

3. Peptide Chemistry and Modified Nucleic Acids:

In the field of peptide science, this compound is used for peptide modification and the construction of peptide backbone analogues.[] Its amino alcohol structure allows for the creation of non-standard peptide bonds, which can confer resistance to enzymatic degradation and improve the pharmacokinetic properties of peptide-based drugs.[] Furthermore, it has been used to create artificial abasic nucleosides in the synthesis and modification of oligodeoxynucleotides, highlighting its utility in research on nucleic acid mimicry and bioconjugation.[5]

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its application in experimental settings.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₁NO₂ | [][6][7] |

| Molecular Weight | 105.14 g/mol | [] |

| CAS Number | 3228-51-1 | [6][7] |

| Appearance | White solid (powder, crystal, or chunks) | [8] |

| Melting Point | 49-54 °C | [5][8] |

| Boiling Point | 110-120 °C at 0.05-0.1 Torr | [] |

| Optical Activity | [α]20/D −4.2° (c = 1% in H₂O) | |

| InChI Key | MUVQIIBPDFTEKM-QWWZWVQMSA-N | [] |

Experimental Protocols

Synthesis of this compound via Reduction of L-Threonine Ester

This compound is commonly synthesized by the chemical reduction of an L-threonine ester. The following protocol is a representative method based on literature procedures using Lithium Aluminum Hydride (LAH).[6]

Materials:

-

L-Threonine ethyl ester

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

0.1N Hydrochloric Acid (HCl)

-

Ice bath

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Preparation of LAH Suspension: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LAH) in anhydrous Tetrahydrofuran (THF).

-

Addition of Ester: Dissolve L-threonine ethyl ester in anhydrous THF. Add this solution dropwise to the stirring LAH suspension over a period of 1.5 hours. The reaction is exothermic and should be controlled.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly quench the excess LAH by the dropwise addition of 0.1N HCl. Caution: This is a highly exothermic reaction that produces hydrogen gas.

-

Filtration: Once the quenching is complete, remove the resulting lithium salts by filtration.

-

Concentration: Concentrate the filtrate using a vacuum rotary evaporator to remove the THF.

-

Purification and Characterization: The resulting crude this compound can be purified further if necessary. The product should be characterized by techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.[6] The yield for this reaction is reported to be high, around 97%.[6]

Biochemical Context: The L-Threonine Pathway

This compound is not a naturally occurring metabolite in central pathways; it is a synthetic derivative of L-Threonine. To understand its biochemical origin, it is essential to consider the biosynthesis pathway of its precursor, L-Threonine, which is an essential amino acid.[9] In bacteria and plants, L-Threonine is synthesized from aspartate.[10][11]

The key steps in this pathway are:

-

Aspartate is phosphorylated by Aspartate Kinase .

-

The product is converted to aspartate semialdehyde by Aspartate Semialdehyde Dehydrogenase .

-

Aspartate semialdehyde is reduced to homoserine by Homoserine Dehydrogenase .

-